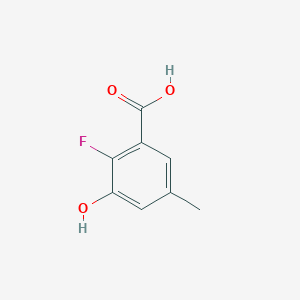![molecular formula C8H6ClN3O3 B13898967 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)
7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with chlorine and methoxy substituents at the 7th and 8th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 7-chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine with suitable reagents to introduce the dione functionality. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can lead to a variety of derivatives with different substituents at the 7th position .
Aplicaciones Científicas De Investigación
7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
What sets 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of both chlorine and methoxy groups may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in certain contexts .
Propiedades
Fórmula molecular |
C8H6ClN3O3 |
|---|---|
Peso molecular |
227.60 g/mol |
Nombre IUPAC |
7-chloro-8-methoxy-1H-pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6ClN3O3/c1-15-5-4-3(2-10-6(5)9)7(13)12-8(14)11-4/h2H,1H3,(H2,11,12,13,14) |
Clave InChI |
WYDXMIQXQNHQIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CN=C1Cl)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


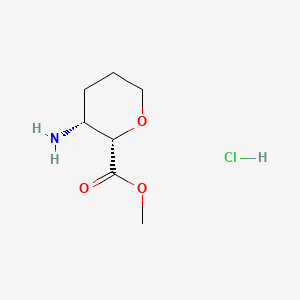
![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)
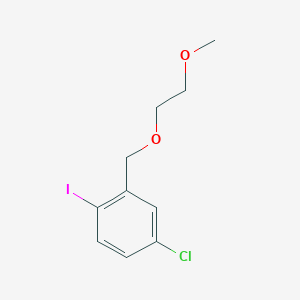
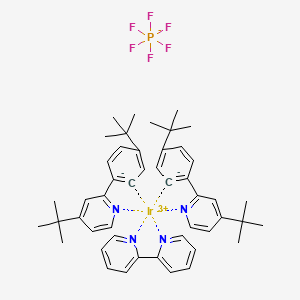
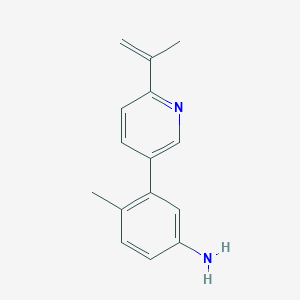
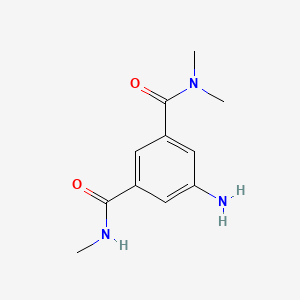

![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
